

# In-Depth Technical Guide to the Structure Elucidation of S-Methyl 2-Furancarbothioate

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## Compound of Interest

Compound Name: Methyl 2-thiofuroate

Cat. No.: B088921

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of S-Methyl 2-furancarbothioate, a versatile heterocyclic compound with applications in various scientific fields. This document details the analytical techniques and experimental protocols integral to confirming its molecular structure, presenting key data in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

## Molecular and Physical Properties

S-Methyl 2-furancarbothioate is a thioester derivative of 2-furoic acid. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub> S	--INVALID-LINK--[1][2][3]
Molecular Weight	142.18 g/mol	--INVALID-LINK--[4]
CAS Number	13679-61-3	--INVALID-LINK--[1][2][3]
Appearance	Light orange to yellow to green clear liquid	--INVALID-LINK--[5]
Boiling Point	63 °C at 2 mmHg	--INVALID-LINK--[5]
Density	1.23 g/cm <sup>3</sup>	--INVALID-LINK--[5]
Refractive Index (n <sub>20D</sub> )	1.57	--INVALID-LINK--[5]

## Spectroscopic Data for Structure Confirmation

The structural confirmation of S-Methyl 2-furancarbothioate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of S-Methyl 2-furancarbothioate is expected to show distinct signals corresponding to the protons of the furan ring and the S-methyl group. The anticipated chemical shifts ( $\delta$ ) and coupling constants (J) are presented below, based on typical values for similar furan derivatives.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5 (furan)	~7.6	dd	$J_{5,4} \approx 1.8$ , $J_{5,3} \approx 0.8$
H3 (furan)	~7.2	dd	$J_{3,4} \approx 3.6$ , $J_{3,5} \approx 0.8$
H4 (furan)	~6.5	dd	$J_{4,3} \approx 3.6$ , $J_{4,5} \approx 1.8$
-SCH <sub>3</sub>	~2.4	s	-

Note: These are predicted values and may vary slightly in experimental data.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O (thioester)	~185
C2 (furan)	~145
C5 (furan)	~147
C3 (furan)	~118
C4 (furan)	~112
-SCH <sub>3</sub>	~14

Note: These are predicted values and may vary slightly in experimental data.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100	C-H stretch	Aromatic (furan ring)
~2920	C-H stretch	Aliphatic (-SCH <sub>3</sub> )
~1670	C=O stretch	Thioester
~1580, ~1470	C=C stretch	Aromatic (furan ring)
~1015	C-O-C stretch	Furan ring

Note: These are predicted values and may vary slightly in experimental data.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of S-Methyl 2-furancarbothioate is available from the NIST WebBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key Fragments in the Mass Spectrum:

m/z	Ion
142	[M] <sup>+</sup> (Molecular Ion)
111	[M - OCH <sub>3</sub> ] <sup>+</sup>
95	[C <sub>4</sub> H <sub>3</sub> O-C=O] <sup>+</sup> (Furoyl cation)
67	[C <sub>4</sub> H <sub>3</sub> O] <sup>+</sup> (Furyl cation)
47	[CH <sub>3</sub> S] <sup>+</sup>
39	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible research.

## Synthesis of S-Methyl 2-Furancarbothioate

A common method for the synthesis of S-alkyl thioesters is the reaction of an acyl chloride with a sodium thiolate.

Procedure:

- **Preparation of 2-Furoyl Chloride:** 2-Furoic acid is reacted with an excess of thionyl chloride ( $\text{SOCl}_2$ ), often with a catalytic amount of dimethylformamide (DMF), under reflux. The reaction mixture is then distilled to yield 2-furoyl chloride.
- **Preparation of Sodium Thiomethoxide:** Sodium metal is carefully added to anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) at 0 °C. After the sodium has completely reacted, methyl mercaptan ( $\text{CH}_3\text{SH}$ ) is bubbled through the solution to form sodium thiomethoxide.
- **Reaction:** The freshly prepared 2-furoyl chloride, dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether), is added dropwise to the solution of sodium thiomethoxide at 0 °C with stirring.
- **Work-up:** The reaction mixture is allowed to warm to room temperature and stirred for several hours. Water is then added to quench the reaction, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield pure S-Methyl 2-furancarbothioate.

## Spectroscopic Analysis Protocols

### 3.2.1. NMR Spectroscopy:

- **Sample Preparation:** Approximately 10-20 mg of the purified S-Methyl 2-furancarbothioate is dissolved in 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- Data Acquisition: For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is obtained.

### 3.2.2. IR Spectroscopy:

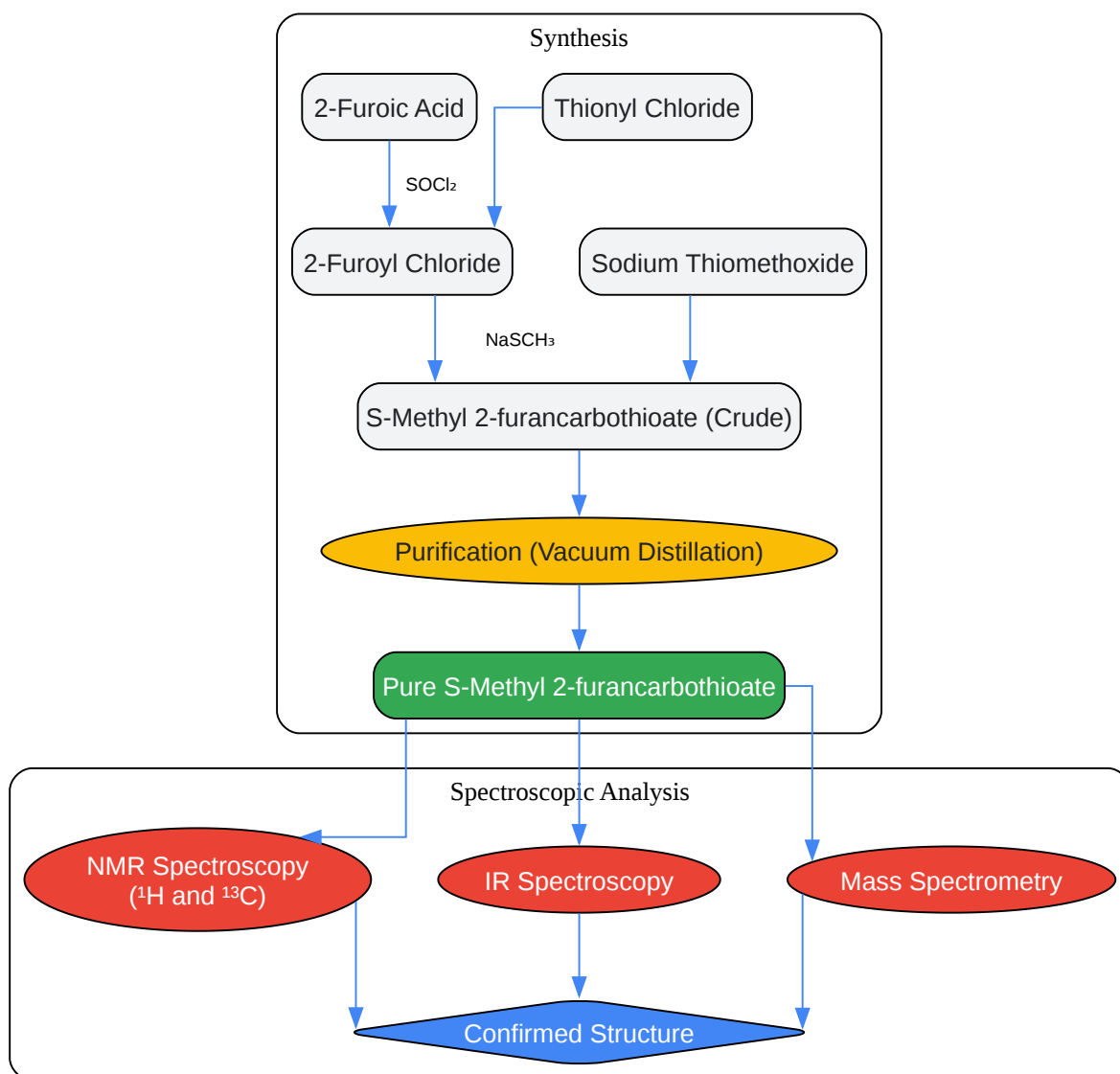
- Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from  $4000$  to  $400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

### 3.2.3. Mass Spectrometry:

- Instrumentation: An electron ionization mass spectrometer (EI-MS) is used.
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Acquisition: The mass spectrum is recorded over a mass range of  $m/z$  10-200.

## Visualizations

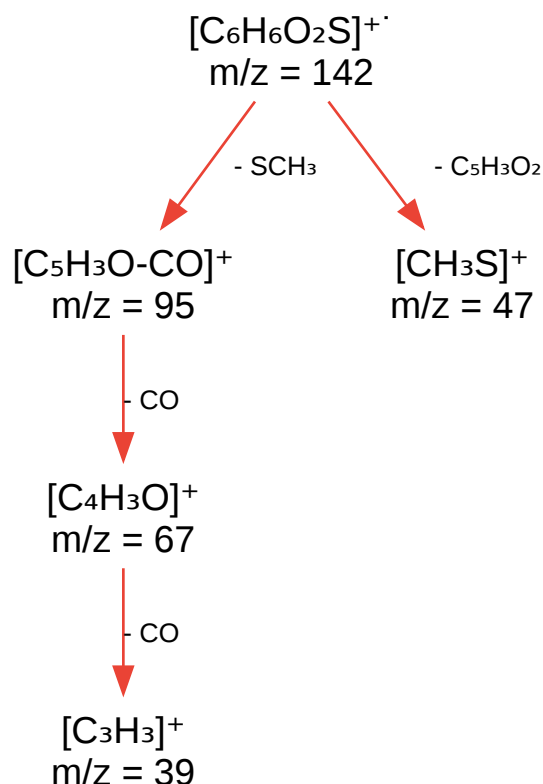
## Logical Workflow for Structure Elucidation



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Caption: Logical workflow for the synthesis and structure elucidation of S-Methyl 2-furancarbothioate.

## Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation pathway for S-Methyl 2-furancarbothioate in EI-MS.

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## References

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